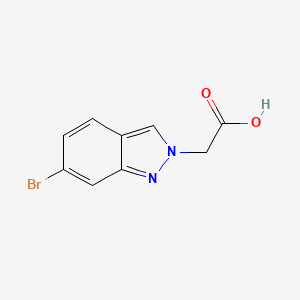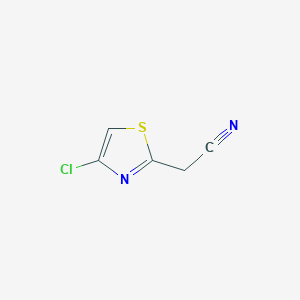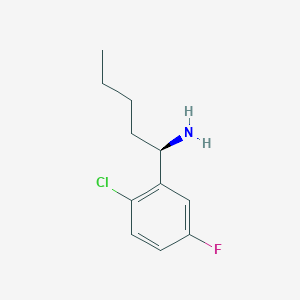![molecular formula C9H7BrN2O3 B13053596 2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B13053596.png)
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C8H7BrN2O. It is a derivative of imidazo[1,2-A]pyridine, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of 2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid typically involves the bromination of 6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction conditions often require controlled temperature and time to achieve the desired product with high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the methoxy group can produce a ketone or aldehyde.
Scientific Research Applications
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Material Science: It is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the imidazo[1,2-A]pyridine scaffold can facilitate binding to active sites or allosteric sites of target proteins, leading to inhibition or modulation of their activity .
The methoxy and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity and specificity for its targets . The exact pathways involved may vary depending on the biological context and the specific target being studied.
Comparison with Similar Compounds
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid can be compared with other similar compounds, such as:
6-Bromo-2,7-dimethylimidazo[1,2-A]pyridine: This compound has two methyl groups instead of a methoxy group and a carboxylic acid group, which may affect its reactivity and biological activity.
6-Bromo-8-iodoimidazo[1,2-A]pyridine: The presence of an iodine atom in addition to the bromine atom can influence the compound’s electronic properties and its interactions with biological targets.
3-Bromo-6-chloroimidazo[1,2-A]pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C9H7BrN2O3 |
|---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
2-bromo-6-methoxyimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-6-3-12-4-7(10)11-8(12)2-5(6)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
MQFNWNDLESTBKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)




![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)
![N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide](/img/structure/B13053609.png)

